molecular formula C11H16N2O4S B3321509 (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate CAS No. 135124-63-9

(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Cat. No.: B3321509
CAS No.: 135124-63-9
M. Wt: 272.32 g/mol
InChI Key: HGMOYCRECBXXPV-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is an organic compound featuring a unique assembly of chemical structures. With a molecular framework that includes a thiazolidine ring and a pyrrolidine-2-carbonyl moiety, it boasts of unique reactivity and applications in various fields of science.

Mechanism of Action

Target of Action

The primary targets of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate are proteins with N-terminal cysteine . These proteins are naturally present in cells and play a crucial role in various cellular processes .

Mode of Action

This compound interacts with its targets through a bioorthogonal reaction known as thiazolidine formation . This reaction involves the condensation of 1,2-aminothiols (present in proteins as N-terminal cysteine) and aldehydes to form thiazolidine .

Biochemical Pathways

The formation of thiazolidine affects the biochemical pathways involving proteins with N-terminal cysteine . The reaction results in the coupling of biomolecules, which can influence various cellular processes .

Pharmacokinetics

The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is the formation of a thiazolidine product . This product remains stable under physiological conditions . The formation of this product can lead to the coupling of biomolecules, which can have various effects at the molecular and cellular levels .

Action Environment

The action of ®-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction between aliphatic aldehydes and 1,2-aminothiols is fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Other nucleophiles, such as glutathione present in the milieu, can potentially interfere with the reaction .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate generally starts with the preparation of key intermediates such as thiazolidine and 5-oxopyrrolidine-2-carbonyl derivatives. The process typically involves a series of condensation reactions, where ethyl esters are incorporated under controlled temperatures and catalytic conditions.

  • Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to maximize yield and efficiency. This involves the use of robust catalysts, precise temperature control, and high-purity reactants. The reactions are often carried out in batch reactors under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

  • Types of Reactions: (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate undergoes a variety of reactions including oxidation, reduction, and substitution. The thiazolidine ring is particularly reactive towards nucleophiles, while the pyrrolidine moiety can participate in electrophilic aromatic substitution.

  • Common Reagents and Conditions: The compound reacts with reagents like sodium borohydride for reductions, and m-chloroperbenzoic acid for oxidation. Reactions typically occur under mild conditions, often requiring a solvent such as ethanol or dichloromethane to stabilize intermediate species.

  • Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, with functional group modifications on the thiazolidine or pyrrolidine rings depending on the reaction conditions and reagents used.

Scientific Research Applications

  • Chemistry: The compound is utilized in organic synthesis as a building block for constructing more complex molecules. Its unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: In biological research, (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate is explored for its potential as an enzyme inhibitor due to its structural mimicry of natural substrates. This makes it a candidate in the study of enzyme kinetics and mechanisms.

  • Medicine: The compound's derivatives are investigated for potential therapeutic effects, particularly in the treatment of conditions involving oxidative stress and inflammation. Its ability to modulate biological pathways is a focal point of medicinal chemistry research.

  • Industry: In industrial applications, the compound is used in the development of specialized polymers and materials. Its reactivity and stability under various conditions make it suitable for creating materials with specific mechanical or chemical properties.

Comparison with Similar Compounds

Compared to similar compounds like ethyl thiazolidine-4-carboxylate and pyrrolidine-2-carboxylate derivatives, (R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate stands out due to its dual functionality and the presence of both thiazolidine and pyrrolidine rings. This duality grants it unique reactivity and versatility in various applications.

Similar Compounds Include:

  • Ethyl thiazolidine-4-carboxylate

  • Pyrrolidine-2-carboxylate derivatives

  • Thiazolidine-4-carboxylate esters

And there you have it! Dive into the remarkable world of this compound and enjoy exploring its myriad applications and fascinating chemical properties. What's next on your list?

Properties

IUPAC Name

ethyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMOYCRECBXXPV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
Reactant of Route 3
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
Reactant of Route 4
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-Ethyl 3-((S)-5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.